REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]1[C:10]([CH3:18])=[C:11]([CH:15]=[CH:16][CH:17]=1)[C:12](O)=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].O.O.O.O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Na+].[Na+]>O1CCCC1>[CH2:1]([O:8][C:9]1[C:10]([CH3:18])=[C:11]([CH2:12][OH:13])[CH:15]=[CH:16][CH:17]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2.3.4.5.6,7.8.9.10.11.12.13.14.15.16.17.18.19|
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Name
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|
Quantity
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3 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC=1C(=C(C(=O)O)C=CC1)C
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Name
|
|
Quantity
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25 mL
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Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
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Name
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|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
sodium sulfate decahydrate
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Quantity
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20 g
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Type
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reactant
|
Smiles
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O.O.O.O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Na+].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was then stirred at room temperature overnight under an atmosphere of nitrogen
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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the reaction mixture was stirred at room temperature for 10 minutes
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Duration
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10 min
|
Type
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FILTRATION
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Details
|
A white solid was collected by filtration
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Type
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WASH
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Details
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The solid compound was further washed with a mixture of hexane and dichloromethane (9:1)
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Type
|
CUSTOM
|
Details
|
dried under high-vacuum (57, 2.8 g, 91%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
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C(C1=CC=CC=C1)OC=1C(=C(C=CC1)CO)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |